molecular formula C9H10O2 B14630319 Prop-2-yn-1-yl hexa-2,4-dienoate CAS No. 57323-14-5

Prop-2-yn-1-yl hexa-2,4-dienoate

Cat. No.: B14630319
CAS No.: 57323-14-5
M. Wt: 150.17 g/mol
InChI Key: GDGNHDGKAYWQIG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl hexa-2,4-dienoate is a chemical compound known for its unique structure and reactivity It consists of a prop-2-yn-1-yl group attached to a hexa-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl hexa-2,4-dienoate involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl benzoate
  • Prop-2-yn-1-yl acetate
  • Prop-2-yn-1-yl butyrate

Uniqueness

Prop-2-yn-1-yl hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

57323-14-5

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

prop-2-ynyl hexa-2,4-dienoate

InChI

InChI=1S/C9H10O2/c1-3-5-6-7-9(10)11-8-4-2/h2-3,5-7H,8H2,1H3

InChI Key

GDGNHDGKAYWQIG-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCC#C

Origin of Product

United States

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